cis-8-Octadecenoic acid

Description

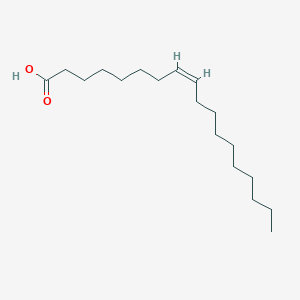

Structure

3D Structure

Properties

IUPAC Name |

(Z)-octadec-8-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h10-11H,2-9,12-17H2,1H3,(H,19,20)/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRIDQFICGBMAFQ-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC=CCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC/C=C\CCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415240 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5684-71-9, 26764-26-1, 1329-02-8 | |

| Record name | cis-8-Octadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5684-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Octadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026764261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-8-Octadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

cis-8-Octadecenoic acid chemical structure and properties

An In-depth Technical Guide to cis-8-Octadecenoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis-8-Octadecenoic acid (C18:1n-10) is a monounsaturated fatty acid and a positional isomer of the more common oleic acid (cis-9-octadecenoic acid).[1][2] While less studied than its C9 counterpart, cis-8-octadecenoic acid holds unique biological relevance and presents specific challenges and opportunities in chemical synthesis and analysis. It is found in natural sources such as partially hydrogenated vegetable oils and milk fat.[1][3] Recent research has begun to elucidate its role in skin physiology, particularly in relation to inflammatory responses, distinguishing its activity from other C18:1 isomers.[4] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, biological significance, and analytical methodologies, designed to equip researchers and drug development professionals with the foundational knowledge required to explore its potential.

Molecular Profile and Physicochemical Properties

Chemical Structure and Isomerism

cis-8-Octadecenoic acid is a long-chain fatty acid with an 18-carbon backbone.[5] Its defining feature is a single carbon-carbon double bond located between the 8th and 9th carbon atoms, numbering from the carboxyl end. The "cis" (or "Z") configuration signifies that the hydrogen atoms attached to the double-bonded carbons are on the same side of the chain, resulting in a distinct kink.[6] This structural feature is critical as it differentiates it from its geometric isomer, trans-8-octadecenoic acid, and its various positional isomers like oleic acid (cis-9), petroselinic acid (cis-6), and vaccenic acid (cis-11).[1][7] This specific geometry influences its physical properties and its interaction with biological systems.

Nomenclature and Identifiers

-

Systematic IUPAC Name : (8Z)-octadec-8-enoic acid[5]

-

Common Name : cis-8-Octadecenoic acid

-

Synonyms : 8(Z)-Octadecenoic acid, C18:1(8Z), C18:1n-10, Δ8-cis-Octadecenoic acid[8][9]

-

CAS Number : 5684-71-9[10]

-

Molecular Formula : C18H34O2[10]

Physicochemical Data

The properties of cis-8-octadecenoic acid are dictated by its long hydrocarbon tail and the polar carboxylic acid head. The cis-double bond prevents the molecules from packing tightly, resulting in a lower melting point compared to its saturated counterpart, stearic acid.[6] It is typically a liquid at room temperature and is soluble in organic solvents like ethanol, DMF, and DMSO, but insoluble in water.[2][6]

| Property | Value | Source(s) |

| Molecular Weight | 282.46 g/mol | [9][10] |

| Molecular Formula | C18H34O2 | [10] |

| Physical State | Liquid | [6][9] |

| Purity | Commercially available at ≥98% | [7][8] |

| Topological Polar Surface Area | 37.30 Ų | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bonds | 15 | [1] |

| logP (calculated) | 6.11 - 6.5 | [1][5] |

| Solubility | Soluble in Ethanol, DMSO, DMF | [2] |

Spectral Analysis

Characterization of cis-8-octadecenoic acid relies on standard spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : ¹H NMR and ¹³C NMR spectroscopy are used to confirm the position and cis geometry of the double bond. Specific chemical shifts for the vinylic protons and carbons are key identifiers.

-

Mass Spectrometry (MS) : When coupled with Gas Chromatography (GC-MS), it provides information on the molecular weight and fragmentation pattern, often after derivatization to its methyl ester (FAME).[11]

-

Infrared (IR) Spectroscopy : IR analysis can confirm the presence of the carboxylic acid functional group (O-H and C=O stretches) and the cis C=C double bond.

Synthesis and Purification

The synthesis of specific fatty acid isomers like cis-8-octadecenoic acid requires precise chemical control to establish the double bond at the correct position and with the desired cis-stereochemistry.

Synthetic Routes

A common and effective method for synthesizing cis-alkenes is the Wittig reaction . This approach offers high regioselectivity and stereoselectivity.

-

Causality of Choice : The Wittig reaction is chosen because it allows for the formation of a carbon-carbon double bond at a specific location by coupling an aldehyde with a phosphonium ylide. By using a stabilized or semi-stabilized ylide under specific conditions (e.g., low temperatures, specific bases like potassium t-butoxide), the reaction can be directed to strongly favor the formation of the Z (cis) isomer.[12] An alternative involving the semihydrogenation of an alkyne precursor using a poisoned catalyst (like Lindlar's catalyst) is also a viable strategy.[13]

A plausible Wittig synthesis for cis-8-octadecenoic acid would involve reacting n-decanal with the ylide generated from (8-carboxyheptyl)triphenylphosphonium bromide.

Detailed Laboratory Synthesis Protocol (Wittig Reaction Example)

This protocol outlines a generalized, self-validating procedure for synthesizing the methyl ester of cis-8-octadecenoic acid, which can then be hydrolyzed.

Step 1: Ylide Generation

-

To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add (8-methoxycarbonylheptyl)triphenylphosphonium bromide.

-

Add anhydrous tetrahydrofuran (THF) via cannula and cool the suspension to -50°C in a dry ice/acetone bath.

-

Slowly add a strong base, such as potassium t-butoxide in THF, dropwise over 1 hour. The formation of the deep orange-red ylide indicates a successful reaction. Stir for an additional 3 hours at this temperature.

-

Experimental Insight: The low temperature is critical to prevent side reactions and maintain the stability of the ylide, which is crucial for achieving high cis-selectivity.[12]

-

Step 2: Wittig Reaction

-

To the ylide solution, add a solution of n-decanal in anhydrous THF dropwise over 1.5 hours, ensuring the temperature remains at -50°C.

-

After the addition is complete, allow the reaction to slowly warm to -20°C and stir for 16 hours.[12]

-

Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting aldehyde is consumed.

Step 3: Work-up and Ester Purification

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Remove the THF under reduced pressure.

-

Extract the aqueous layer three times with hexane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude methyl cis-8-octadecenoate.

-

Purify the crude ester using silica gel column chromatography.

Step 4: Hydrolysis to the Free Fatty Acid

-

Dissolve the purified methyl ester in a mixture of methanol and 10% aqueous sodium hydroxide.[12]

-

Heat the mixture to reflux (approx. 70°C) for 3-4 hours.

-

Cool the reaction, acidify with 10% hydrochloric acid to a pH of ~2, and extract the free fatty acid with toluene.

-

Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield cis-8-octadecenoic acid.

Step 5: Final Purification & Validation

-

High purity can be achieved by recrystallization from methanol at low temperatures (e.g., -20°C).[12]

-

Self-Validation : The final product's identity and purity must be confirmed by GC-MS (as the FAME derivative), ¹H NMR, and ¹³C NMR to verify the isomer purity and absence of trans isomers or residual solvents.

Purification and Characterization Workflow

Caption: Workflow for synthesis, purification, and validation of cis-8-octadecenoic acid.

Biological Role and Mechanism of Action

While research is ongoing, cis-8-octadecenoic acid has been identified as a significant component of human sebum and is implicated in skin health and inflammation.

Known Biological Functions

-

Component of Sebum : It is one of the most abundant C18:1 fatty acid isomers found in human sebum, the oily substance secreted by sebaceous glands.[4]

-

Skin Inflammation : Studies have shown a positive correlation between the proportion of cis-8-octadecenoic acid in sebum and facial skin redness (erythema).[4] This suggests a potential role as a pro-inflammatory mediator in the skin.

-

Biosynthesis : In biological systems, cis-8-octadecenoic acid (18:1n-10) can be formed through the elongation of sapienic acid (16:1n-10).[14]

Interaction with Receptors and Signaling Pathways

Research suggests that, similar to oleic acid, cis-8-octadecenoic acid may exert its effects through specific cellular signaling pathways. One study indicated that it upregulates the expression of the pro-inflammatory cytokine interleukin-36γ (IL-36γ) in human keratinocytes. This effect appears to be mediated, at least in part, through the NMDA-type glutamate receptor .[4] The upregulation of the IL-36γ to IL-37 (anti-inflammatory) ratio may contribute to increased skin redness and inflammation.[4]

Caption: Proposed signaling pathway for cis-8-octadecenoic acid in skin inflammation.

Analytical Methodologies

Accurate identification and quantification of cis-8-octadecenoic acid, especially in complex biological matrices, requires high-resolution analytical techniques due to the presence of numerous isomers.

Chromatographic Techniques

Gas Chromatography (GC) is the gold standard for fatty acid analysis.

-

Method : The fatty acids are first converted to their more volatile Fatty Acid Methyl Esters (FAMEs) via transesterification.[15][16] The FAMEs are then separated on a highly polar capillary column (e.g., SP-2560).[17][18]

-

Causality of Choice : Highly polar cyanopropyl stationary phases in columns like the SP-2560 allow for the separation of FAME isomers based on subtle differences in polarity and geometry (cis vs. trans) and the position of the double bond.[17][19]

-

Detection : A Flame Ionization Detector (FID) is standard for quantification, while Mass Spectrometry (MS) is used for definitive identification based on fragmentation patterns.[18]

Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) can also be used for separating unsaturated fatty acid isomers. The silver ions interact reversibly with the double bonds, allowing for separation based on the degree of unsaturation and geometry.[18]

Detailed Protocol: Quantification in Biological Samples (Sebum)

This protocol provides a framework for the extraction and analysis of cis-8-octadecenoic acid from a lipid-rich matrix.

Step 1: Sample Collection and Lipid Extraction

-

Collect sebum samples from the skin surface using appropriate collection strips or swabs.

-

Perform a lipid extraction using a modified Bligh-Dyer method with a methanol/chloroform/water solvent system.[15]

-

Add an internal standard (e.g., C17:0 or C21:0 fatty acid) at the beginning of the extraction for accurate quantification.[17]

-

Separate the phases by centrifugation. The lipids, including the free fatty acids, will be in the lower chloroform phase.

Step 2: Derivatization to FAMEs

-

Evaporate the chloroform extract to dryness under a stream of nitrogen.

-

Add a reagent such as 14% boron trifluoride in methanol (BF₃-methanol) or acidic methanol.[16]

-

Heat the sample in a sealed vial at 100°C for 30-60 minutes to convert all fatty acids to their methyl esters.

-

Cool the sample, add water and hexane, vortex, and centrifuge. The FAMEs will partition into the upper hexane layer.

Step 3: GC-FID/MS Analysis

-

Transfer the hexane layer to a GC vial.

-

Inject the sample into a GC system equipped with a highly polar capillary column (e.g., SP-2560, 100 m length).

-

Use a temperature program that provides optimal separation of the C18:1 isomers. A slow temperature ramp is often required.[19]

-

Identify the cis-8-octadecenoic acid methyl ester peak by comparing its retention time to a certified reference standard. Confirm identity using MS if available.

-

Quantify the peak area relative to the internal standard to determine its concentration in the original sample.

Validation : The method's accuracy is validated by the clear separation of cis-8-octadecenoic acid from its neighboring isomers (e.g., cis-7 and cis-9) and the use of a certified reference standard for positive identification and calibration.[17]

Conclusion

cis-8-Octadecenoic acid, though less prominent than oleic acid, is an important fatty acid isomer with distinct biological functions, particularly in skin physiology. Its unique structure presents specific challenges in both chemical synthesis, where stereocontrol is paramount, and in analysis, where high-resolution chromatography is necessary to resolve it from other isomers. As research continues to uncover its role in inflammatory pathways and other biological processes, the robust methodologies for its synthesis and quantification outlined in this guide will be critical for advancing our understanding and exploring its potential in drug development and dermatological science.

References

-

Santa Cruz Biotechnology, Inc. cis-8-Octadecenoic acid.

-

CymitQuimica. CAS 5684-71-9: cis-8-Octadecenoic acid.

-

Matreya LLC. cis-8-Octadecenoic Acid (CAS 5684-71-9).

-

Bertin Bioreagent. cis-8-Octadecenoic Acid - Biochemicals.

-

Larodan. 8(Z)-Octadecenoic acid.

-

LIPID MAPS Structure Database. cis-8-Octadecenoic acid.

-

PubChem. cis-8-Octadecenoic acid.

-

Biomol.com. cis-8-Octadecenoic Acid | CAS 5684-71-9 | Cayman Chemical.

-

MedChemExpress. (Z)-Octadec-8-enoic acid.

-

Kato, A., et al. (2021). A possible role of cis-8-octadecenoic acid of the sebum in facial skin redness. Journal of Dermatology.

-

Ramos-Molina, B., et al. (2022). Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer. MDPI.

-

Gunstone, F. D., & Lie, K. E. (1970). A Study of n-Octadecenoic Acids. I. Synthesis of cis- and trans-7- through 12- and of 17-Octadecenoic Acids. Journal of the American Oil Chemists' Society.

-

Yoshinaga, K., et al. (2014). Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column. PubMed.

-

PubChem. 8-Octadecenoic acid.

-

Fernando, I. P. S., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. PMC.

-

NIST WebBook. 8-Octadecenoic acid, methyl ester.

-

Heidelberg University. ANALYSIS OF FATTY ACIDS.

-

BenchChem. Technical Support Center: Resolving Cis and Trans Isomers of 9,10-Octadecadienoic Acid.

-

BenchChem. An In-depth Technical Guide on the Transesterification of cis-11-Octadecenoic Acid to its Methyl Ester.

-

Yoshinaga, K., et al. (2014). Resolution Behavior of cis- and trans-Octadecenoic Acid Isomers by AOCS Official Method Using SP-2560 Column. ResearchGate.

-

Kondo, K., et al. (2019). The Practical Synthesis and Purification of cis-11-Octadecenoic Acid: A Component of Inhibition of Endotoxin Response. SCIREA Journal of Chemistry.

-

Wageningen University & Research. Enzymatic synthesis of fatty acid derivatives in organic solvents and oil-water emulsions.

-

ResearchGate. Mass spectrum of 8-Octadecenoic acid, methyl (RT: 18.9) from extracellular non-protein fraction Bacillus subtilis SK09.

-

Hou, C. T., et al. (2005). Production of (E) 10-Hydroxy-8-octadecenoic Acid with Lyophilized Microbial Cells. ResearchGate.

Sources

- 1. LIPID MAPS [lipidmaps.org]

- 2. cis-8-Octadecenoic Acid | CAS 5684-71-9 | Cayman Chemical | Biomol.com [biomol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. cis-8-Octadecenoic acid | C18H34O2 | CID 5282757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 5684-71-9: cis-8-Octadecenoic acid | CymitQuimica [cymitquimica.com]

- 7. cis-8-Octadecenoic Acid - Biochemicals - CAT N°: 27447 [bertin-bioreagent.com]

- 8. caymanchem.com [caymanchem.com]

- 9. larodan.com [larodan.com]

- 10. cis-8-Octadecenoic acid | CAS 5684-71-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. researchgate.net [researchgate.net]

- 12. article.scirea.org [article.scirea.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. dkfz.de [dkfz.de]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Resolution behavior of cis- and trans-octadecenoic acid isomers by AOCS official method using SP-2560 column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

The Biological Function of cis-8-Octadecenoic Acid in Human Sebum: A Technical Guide

Executive Summary

For decades, dermatological research has heavily focused on squalene, triglycerides, and common fatty acids in human sebum. However, advanced lipidomics has recently isolated cis-8-Octadecenoic acid (18:1Δ8) —a unique monounsaturated fatty acid (MUFA) and the most abundant C18:1 isomer in human sebum—as a critical bioactive lipid[1]. Far from being a biologically inert structural component, cis-8-Octadecenoic acid acts as a potent signaling molecule governing epidermal inflammation, neutrophil chemotaxis, and cellular survival mechanisms such as ferroptosis resistance[2][3].

As a Senior Application Scientist, I have structured this guide to unpack the biosynthetic origins, pathophysiological functions, and validated experimental protocols surrounding cis-8-Octadecenoic acid. This whitepaper is designed for drug development professionals and researchers aiming to target sebaceous lipid signaling in inflammatory dermatoses (e.g., rosacea, acne) and oncology.

Biosynthetic Origins and Lipidomic Profile

Unlike most mammals, humans possess a unique sebaceous lipid metabolism driven by the atypical activity of Fatty Acid Desaturase 2 (FADS2). While FADS2 typically acts as a Δ6-desaturase on polyunsaturated fatty acids (PUFAs), in the human sebaceous gland, it preferentially acts on saturated palmitic acid (16:0) to generate sapienic acid (16:1Δ6) [4][5].

Sapienic acid undergoes a two-carbon elongation via elongase enzymes (ELOVL) to form cis-8-Octadecenoic acid (18:1Δ8) . A fraction of this MUFA is further desaturated by FADS1 (Δ5-desaturase) to form sebaleic acid (18:2Δ5,8) [2][6].

Biosynthetic pathway of human-specific sebaceous lipids originating from palmitic acid.

Table 1: Quantitative Profile of Key Sebaceous Fatty Acids

To contextualize cis-8-Octadecenoic acid, the following table summarizes the structural and functional properties of the primary sebaceous lipid network[1][4][5].

| Lipid Name | Shorthand | Precursor | Downstream Metabolite | Primary Biological Function |

| Sapienic Acid | 16:1Δ6 | Palmitic Acid | cis-8-Octadecenoic Acid | Antimicrobial defense (membrane depolarization) |

| cis-8-Octadecenoic Acid | 18:1Δ8 | Sapienic Acid | Sebaleic Acid | Pro-inflammatory signaling (Erythema); Ferroptosis resistance |

| Sebaleic Acid | 18:2Δ5,8 | cis-8-Octadecenoic | 5-HODE / 5-oxo-ODE | Neutrophil chemoattraction via 5-Lipoxygenase pathway |

| Oleic Acid | 18:1Δ9 | Stearic Acid | N/A | Mild inflammation; barrier disruption at high concentrations |

Pathophysiological Role in Facial Erythema (Skin Redness)

Recent clinical lipidomic profiling has established a direct positive correlation between the proportion of cis-8-Octadecenoic acid in sebum and facial erythema (cheek redness) in healthy individuals[1].

Mechanistically, cis-8-Octadecenoic acid acts on normal human epidermal keratinocytes (NHEKs) by binding to N-methyl-D-aspartate (NMDA)-type glutamate receptors . This receptor activation triggers an intracellular signaling cascade that significantly upregulates the expression of Interleukin-36γ (IL-36γ) , a potent pro-inflammatory cytokine, while suppressing or maintaining the anti-inflammatory cytokine Interleukin-37 (IL-37)[7]. The resulting elevated IL-36γ/IL-37 ratio drives localized micro-inflammation and vasodilation, manifesting clinically as erythema.

Mechanistic pathway of cis-8-Octadecenoic acid-induced facial erythema via NMDA receptor activation.

Experimental Protocol 1: Validating cis-8-Octadecenoic Acid-Induced IL-36γ Expression

To study this inflammatory axis in drug discovery (e.g., screening for rosacea therapeutics), a highly controlled in vitro assay is required. The inclusion of the NMDA receptor antagonist MK801 is a critical, self-validating step to prove that cytokine release is receptor-mediated rather than an artifact of non-specific lipid toxicity or membrane fluidization[7].

Step-by-Step Methodology:

-

Cell Culture & Starvation: Seed primary Normal Human Epidermal Keratinocytes (NHEKs) in 6-well plates at

cells/well using Epilife medium. After 24 hours, switch to a lipid-depleted, growth-factor-free basal medium for 12 hours. Causality: Starvation eliminates baseline interference from serum lipids and synchronizes the cell cycle. -

Receptor Blockade (Control): Pre-treat the experimental group with 100 μM or 250 μM of MK801 (a non-competitive NMDA receptor antagonist) for 1 hour.

-

Lipid Stimulation: Treat cells with 150 μM of highly purified cis-8-Octadecenoic acid (dissolved in 0.1% ethanol vehicle) for 7 to 8 hours. Apply vehicle alone to the negative control group.

-

RNA Extraction & RT-qPCR: Lyse cells and extract total RNA. Perform RT-qPCR targeting the IL-36G and IL-37 genes, normalizing against a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Calculate the IL-36γ/IL-37 mRNA expression ratio. Validation: A successful assay will show a marked spike in the ratio in the lipid-only group, which is dose-dependently abrogated in the MK801 pre-treated group, confirming NMDA-dependent causality.

Modulation of Ferroptosis in 3D Cellular Environments

Beyond the skin barrier, cis-8-Octadecenoic acid has recently been identified as a critical modulator of ferroptosis —an iron-dependent, non-apoptotic cell death driven by the lethal accumulation of lipid hydroperoxides[3].

Cancer cells grown in 3D spheroids or in vivo tumor models naturally upregulate Stearoyl-CoA desaturase (SCD) and shift their lipidomic profile. Exogenous MUFAs, including cis-8-Octadecenoic acid, are activated by Acyl-CoA synthetase long-chain family member 3 (ACSL3) and incorporated into the cell membrane. By displacing highly oxidizable polyunsaturated fatty acids (PUFAs) from membrane phospholipids, cis-8-Octadecenoic acid creates a "ferroptosis-resistant" cell state, effectively neutralizing the efficacy of Glutathione Peroxidase 4 (GPX4) inhibitors[3][8].

Experimental Protocol 2: Assessing Ferroptosis Rescue by cis-8-Octadecenoic Acid

This protocol evaluates the ability of cis-8-Octadecenoic acid to rescue cells from GPX4-inhibitor-induced ferroptosis. Utilizing a 3D culture model is paramount, as 2D monolayers fail to accurately replicate the in vivo MUFA/PUFA membrane dynamics[3].

Step-by-Step Methodology:

-

3D Spheroid Generation: Seed cancer cells (e.g., HT-1080) in ultra-low attachment 96-well plates to form 3D spheroids over 48 hours. Causality: 3D architecture induces physiological hypoxia and upregulates MUFA biosynthetic pathways, providing a clinically relevant baseline.

-

Lipid Pre-loading: Supplement the culture media with 125 μM cis-8-Octadecenoic acid for 12 hours prior to ferroptosis induction. Causality: This allows ACSL3-mediated activation and incorporation of the MUFA into the phospholipid bilayer, displacing PUFAs.

-

Ferroptosis Induction: Treat the spheroids with RSL3 (a direct GPX4 inhibitor) at IC50 concentrations for 24 hours.

-

Lipid Peroxidation Quantification: Dissociate the spheroids into single cells and stain with BODIPY™ 581/591 C11 (2 μM) for 30 minutes.

-

Flow Cytometry Analysis: Measure the fluorescence shift from red (~590 nm) to green (~510 nm). Validation: Oxidation of the diene portion of BODIPY C11 shifts its emission. A valid rescue by cis-8-Octadecenoic acid will show a significantly lower green/red fluorescence ratio compared to the RSL3-only control, proving that the MUFA physically prevented lipid peroxidation.

Conclusion and Future Perspectives

cis-8-Octadecenoic acid is a highly specialized, human-specific lipid that bridges the gap between structural barrier integrity and active biochemical signaling. Its dual role—acting as a pro-inflammatory signaling molecule via NMDA receptors in the epidermis, and as an anti-ferroptotic structural shield in cell membranes—makes it a compelling target for pharmacological intervention.

For dermatological drug development, formulating topical NMDA receptor antagonists or FADS2 inhibitors could mitigate cis-8-Octadecenoic acid-driven erythema in rosacea and acne. Conversely, in oncology, understanding how this lipid prevents lipid peroxidation could unlock new combinatorial strategies to sensitize solid tumors to ferroptosis-inducing therapies.

References

-

Sebaceous gland lipids PMC - NIH URL:[Link]

-

Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant PMC - NIH URL:[Link]

-

A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness PubMed / Journal of Cosmetic Dermatology (Kato et al., 2024) URL:[Link]

-

Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer MDPI Cells URL:[Link]

-

Lipid composition differentiates ferroptosis sensitivity between in vitro and in vivo systems BioRxiv (Park et al., 2024) URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Human Neutrophils Convert the Sebum-derived Polyunsaturated Fatty Acid Sebaleic Acid to a Potent Granulocyte Chemoattractant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. Sebaceous gland lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Sapienic Acid: Species-Specific Fatty Acid Metabolism of the Human Sebaceous Gland | Plastic Surgery Key [plasticsurgerykey.com]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

Natural occurrence of cis-8-Octadecenoic acid in milk fat

An In-depth Technical Guide Topic: Natural Occurrence of cis-8-Octadecenoic Acid in Milk Fat Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ruminant milk fat is the most complex naturally occurring fat, containing over 400 distinct fatty acids. Among these, the octadecenoic acid (C18:1) isomers represent a significant fraction, arising from intricate microbial and endogenous metabolic processes. While oleic acid (cis-9 C18:1) and vaccenic acid (trans-11 C18:1) are the most abundant and well-studied isomers, a diverse array of minor positional and geometric isomers, including cis-8-octadecenoic acid, are also present.[1][2] The presence and concentration of these minor isomers serve as a metabolic fingerprint, offering insights into the intricate workings of rumen biohydrogenation and its response to dietary and animal factors. This guide provides a comprehensive technical overview of the origins, influencing factors, and state-of-the-art analytical methodologies for the study of cis-8-octadecenoic acid and its related isomers in milk fat, designed for professionals in lipid research and development.

The Biosynthetic Origins of C18:1 Isomers in Ruminants

The unique fatty acid profile of milk fat is primarily a consequence of the symbiotic relationship between the ruminant and its rumen microbiota. The C18:1 isomers found in milk fat are products of two primary pathways: microbial biohydrogenation in the rumen and endogenous synthesis within the mammary gland.

Rumen Biohydrogenation: The Primary Source

The foremost origin of C18:1 isomer diversity, including cis-8-octadecenoic acid, is the process of biohydrogenation (BH) in the rumen.[3][4] Rumen microorganisms, such as Butyrivibrio fibrisolvens, view dietary polyunsaturated fatty acids (PUFAs) like linoleic acid (C18:2n-6) and α-linolenic acid (C18:3n-3) as toxic.[5][6] To detoxify their environment, they employ a series of enzymatic reactions involving isomerization and reduction to convert these PUFAs into the more stable, saturated stearic acid (C18:0).[4][7]

This conversion is not a direct process but a multi-step pathway that generates a vast array of intermediate isomers of C18:2 (conjugated linoleic acids, CLAs) and C18:1.[4][5] A portion of these intermediates escapes the rumen, is absorbed in the small intestine, and is subsequently incorporated into milk fat.[5] The specific pathways and the resulting isomer profile are highly sensitive to the rumen environment, particularly pH.[3]

-

The "Normal" Pathway: Typically favored in high-forage diets, this pathway converts linoleic acid primarily through cis-9, trans-11 CLA to trans-11 C18:1 (vaccenic acid), which is then hydrogenated to stearic acid.

-

The "Shifted" Pathway: Under low rumen pH conditions, often induced by high-grain diets, an alternative pathway is activated.[7] This pathway generates trans-10, cis-12 CLA and subsequently increases the ruminal outflow of trans-10 C18:1.[5]

Cis-8-octadecenoic acid is one of the many minor positional isomers formed during these complex biohydrogenation sequences. Its formation is a testament to the metabolic versatility of the rumen microbiome, which can produce C18:1 isomers with double bonds in nearly every position from Δ4 to Δ16.[8]

Endogenous Synthesis in the Mammary Gland

The second major pathway contributing to the C18:1 pool is de novo synthesis within the mammary epithelial cells. The enzyme Stearoyl-CoA Desaturase (SCD or Δ9-desaturase) introduces a cis double bond at the 9th carbon position of saturated fatty acids.[9] Its primary function in this context is the conversion of stearic acid (C18:0), which is abundant from both diet and complete biohydrogenation, into oleic acid (cis-9 C18:1).[10] SCD can also convert trans-11 C18:1 (vaccenic acid) from the rumen into cis-9, trans-11 CLA, a potent anticarcinogen.[10] While this pathway is specific to the Δ9 position and is not a direct source of cis-8-octadecenoic acid, it is a critical determinant of the overall C18:1 profile in milk fat.

Factors Influencing C18:1 Isomer Concentrations

The concentration of all biohydrogenation intermediates, including cis-8-octadecenoic acid, is highly dynamic and sensitive to a range of nutritional and physiological factors. Understanding these drivers is key to manipulating the fatty acid profile of milk.

| Factor | Specifics | Causality (Mechanism of Action) | Impact on C18:1 Isomer Profile |

| Diet: Forage vs. Concentrate | High-forage diets vs. high-concentrate (grain) diets.[11] | High-grain diets can lower rumen pH, which alters microbial populations and shifts biohydrogenation pathways away from the typical trans-11 route towards the trans-10 route.[5][7] | Increases trans-10 C18:1 and other alternative isomers; decreases the ratio of trans-11 to trans-10 C18:1.[11][12] |

| Diet: Fat Supplementation | Supplementation with plant oils (e.g., soybean, corn, linseed oil) rich in C18:2 and C18:3.[13] | Increases the substrate load (PUFAs) for biohydrogenation, potentially overwhelming the capacity of the main pathway and leading to an accumulation and outflow of various intermediates.[7][12] | Enhances concentrations of vaccenic acid (trans-11 C18:1) and CLA, but can also increase other trans and cis isomers depending on the oil and basal diet.[13][14] |

| Diet: Forage Type | Grass silage vs. maize silage.[15] | Different forages contain varying profiles of fatty acids and other compounds that can influence the rumen microbial ecosystem. | Replacing grass silage with maize silage has been shown to affect the profile of odd- and branched-chain fatty acids, which are also of microbial origin, indicating a shift in the microbial population that would also alter C18:1 isomer production.[15] |

| Animal Factors | Stage of lactation, breed, genetics.[16] | Early lactation involves mobilization of body fat reserves, which have their own fatty acid profile. Different breeds can have inherent differences in rumen function and mammary gland enzyme activity. | Fatty acid profiles change significantly throughout lactation, with higher levels of long-chain fatty acids from body reserves in the early stages.[16] |

Table 1: Key Factors Modulating the C18:1 Isomer Profile in Ruminant Milk Fat.

Analytical Workflow for Isomer-Specific Quantification

Accurate quantification of minor isomers like cis-8-octadecenoic acid requires a robust, high-resolution analytical approach. The complexity of the milk fat matrix necessitates a multi-step process from lipid extraction to chromatographic separation. The gold-standard technique is gas chromatography (GC) of fatty acid methyl esters (FAMEs).[1]

Detailed Experimental Protocol: GC-FAME Analysis

This protocol provides a self-validating system for the comprehensive analysis of C18:1 isomers. The causality for key steps is explained to ensure technical accuracy.

1. Lipid Extraction (Modified Folch Method) [17]

-

Objective: To quantitatively extract total lipids from the milk matrix while excluding non-lipid components.

-

Protocol:

-

Homogenize 2.5 g of milk with 25 mL of a chloroform:methanol (2:1, v/v) solvent mixture for 30 minutes.

-

Perform ultrasonication for 20 minutes to ensure complete cell disruption and lipid release.

-

Add 10 mL of a saturated NaCl solution to induce phase separation.

-

Centrifuge at 4,000 rpm for 20 minutes. The lower chloroform phase, containing the lipids, will be clearly separated.

-

Carefully collect the lower chloroform phase.

-

Dry the lipid extract under a stream of nitrogen or using a rotary evaporator at 45°C.

-

-

Causality: The chloroform:methanol mixture is effective at solvating both polar (e.g., phospholipids) and non-polar (e.g., triacylglycerols) lipids. The saline wash removes water-soluble contaminants.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [18][19]

-

Objective: To convert non-volatile fatty acids into volatile FAMEs suitable for GC analysis.

-

Protocol:

-

Dissolve the dried lipid extract (approx. 50 mg) in 2 mL of hexane.

-

Add 1 mL of 5.4 M sodium methoxide in methanol.

-

Vortex vigorously for 1 minute. This is a rapid transesterification reaction.

-

Allow the phases to separate. The upper hexane layer now contains the FAMEs.

-

Transfer the clear hexane layer to a GC vial for analysis.

-

-

Causality: Base-catalyzed (sodium methoxide) transesterification is performed at room temperature and is rapid, minimizing the risk of thermal degradation or isomerization of conjugated double bond systems, which can occur with acid-catalyzed methods.[18]

3. Gas Chromatographic (GC) Separation and Quantification [1][17][20]

-

Objective: To achieve baseline separation of the complex mixture of fatty acid isomers.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a high-polarity fused silica capillary column.

-

Critical Component - The GC Column:

-

GC Conditions (Example):

-

Injector: 250°C, Split ratio 50:1 or 100:1.

-

Carrier Gas: Hydrogen or Helium at a constant flow of ~1.0-1.4 mL/min.

-

Oven Program: An initial hold at a low temperature (e.g., 65°C for 4 min) followed by a slow, controlled ramp (e.g., 16°C/min to 185°C, hold for 12 min) is crucial for separating the closely eluting isomers.[18] The exact program must be optimized for the specific column and analyte set.

-

Detector (FID): 250°C.

-

-

Quantification:

-

Peak areas are integrated and compared to those of a certified FAME reference standard mixture containing known concentrations of various fatty acids.

-

An internal standard (e.g., C13:0 or C19:0) should be added before derivatization to correct for variations in extraction and injection volume.

-

Results are typically expressed as a percentage or weight (e.g., g/100g ) of total identified fatty acids.

-

Reported Concentrations and Significance

Cis-8-octadecenoic acid is consistently found as a minor component of milk fat. Its concentration is significantly lower than that of its structural isomers.[2][22]

| Fatty Acid Isomer | Common Name | Typical Concentration Range (% of total FAMEs) | Primary Origin |

| cis-9 C18:1 | Oleic Acid | 20.0 - 30.0% | Endogenous (SCD) & Dietary |

| trans-11 C18:1 | Vaccenic Acid | 1.0 - 6.0% | Rumen Biohydrogenation |

| trans-10 C18:1 | - | 0.2 - 2.0% (can be higher with MFD) | Rumen Biohydrogenation |

| cis-8 C18:1 | - | < 0.5% | Rumen Biohydrogenation |

| Other cis isomers (Δ6,7,10-14) | - | < 1.0% (collectively) | Rumen Biohydrogenation |

| Other trans isomers (Δ6-10, 12-16) | - | 1.0 - 3.0% (collectively) | Rumen Biohydrogenation |

Table 2: Typical concentration ranges of major and minor C18:1 isomers in bovine milk fat. Data synthesized from multiple sources.[2][11][12][23]

While the biological activity of cis-8-octadecenoic acid itself is not well-characterized, other novel octadecenoic acid metabolites, such as those produced by gut microbiota, have been shown to possess anti-inflammatory properties and can influence host metabolism.[24][25][26] This suggests that even minor fatty acid isomers could have undiscovered biological roles, warranting further investigation.

Conclusion and Future Directions

The natural occurrence of cis-8-octadecenoic acid in milk fat is a direct consequence of the complex microbial metabolic events within the rumen. Although present at low concentrations, its existence highlights the vast isomeric diversity generated during the biohydrogenation of dietary fats. Its level, in conjunction with the broader C18:1 isomer profile, can serve as a sensitive biomarker for rumen function and the metabolic effects of different dietary regimens.

Future research should focus on:

-

Microbial Origins: Identifying the specific species or strains of rumen bacteria responsible for producing the cis-8 isomer.

-

Biological Activity: Investigating the potential metabolic and signaling effects of pure cis-8-octadecenoic acid in cell culture and animal models to determine if it possesses unique bioactivity distinct from its more abundant isomers.

-

High-Throughput Analytics: Developing more rapid analytical methods, potentially using advanced mass spectrometry or spectroscopic techniques, to better quantify minor isomers in large-scale studies.

By continuing to explore the intricacies of the milk fat metabolome, we can gain a deeper understanding of ruminant physiology and unlock new opportunities for developing dairy products with enhanced nutritional and functional properties.

References

-

Ledoux, M., Laloux, L., & Wolff, R. L. (2000). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. Analusis, 28(5), 402-412. [Link]

-

Berg + Schmidt. (n.d.). Unintended drop in milk fat - when biohydrogenation in the rumen becomes a problem. Berg + Schmidt. [Link]

-

Li, X., et al. (2022). Producing natural functional and low-carbon milk by regulating the diet of the cattle—The fatty acid associated rumen fermentation, biohydrogenation, and microorganism response. Frontiers in Nutrition. [Link]

-

Alves, S. P., & Bessa, R. J. B. (2022). Trans-10 shifted ruminal biohydrogenation and its implications for ruminant milk and meat fat content and quality. Animal Production Science. [Link]

-

Polan, C. E., McNeill, J. J., & Tove, S. B. (1964). Biohydrogenation of unsaturated fatty acids by rumen bacteria. Journal of Bacteriology, 88(4), 1056–1064. [Link]

-

Volac Wilmar Feed Ingredients. (n.d.). Biohydrogenation. Megalac. [Link]

-

Ledoux, M., Laloux, L., & Wolff, R. L. (2000). Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review. AFSSA. [Link]

-

Fontecha, J., et al. (2019). Total and Free Fatty Acids Analysis in Milk and Dairy Fat. Foods, 8(3), 99. [Link]

-

Wolff, R. L. (2000). Analytical methods for determination of trans -C18 fatty acid isomers in milk fat. A review. ResearchGate. [Link]

-

Loor, J. J., et al. (2006). Examination of the persistency of milk fatty acid composition responses to plant oils in cows given different basal diets, with particular emphasis on trans-C18:1 fatty acids and isomers of conjugated linoleic acid. Animal Science, 81(2), 253-264. [Link]

-

Jensen, R. G., et al. (1991). Distribution of isomeric octadecenoic fatty acids in milk fat. Journal of Dairy Science, 74(5), 1540-1544. [Link]

-

Bauman, D. E., & Griinari, J. M. (2001). Range of trans-C18:1 and conjugated C18:2 concentrations reported for milk fat. ResearchGate. [Link]

-

Costa, V. A., et al. (2009). Validation of the determination of fatty acids in milk by gas chromatography. Química Nova, 32(9). [Link]

-

Corl, B. A., et al. (2001). Duodenal and Milk Trans Octadecenoic Acid and Conjugated Linoleic Acid (CLA) Isomers Indicate that Postabsorptive Synthesis Is the Predominant Source of cis-9-Containing CLA in Lactating Dairy Cows. ResearchGate. [Link]

-

LIPID MAPS. (2024). cis-8-Octadecenoic acid. LIPID MAPS Structure Database. [Link]

-

Kim, H. J., et al. (2016). Detection for Non-Milk Fat in Dairy Product by Gas Chromatography. Journal of Milk Science and Biotechnology, 34(1), 35-42. [Link]

-

Sun, H. (n.d.). Determination of Fatty Acid Methyl Esters (FAMEs) in Milk Matrix Using an Agilent 5977E GC/MS. Agilent. [Link]

-

Agilent Technologies. (n.d.). Fatty Acid and FAME Analysis Using State-of-the-Art Gas Chromatography. Agilent. [Link]

-

Revol-Cavalier, J., et al. (2025). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. eScholarship.org. [Link]

-

AbuGhazaleh, A. A., et al. (2003). Least squares means for C18:1 and C18:2 isomers in milk fat of cows fed experimental diets. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). cis-8-Octadecenoic acid. PubChem Compound Database. [Link]

-

Burns, T. A. (2011). FATTY ACIDS AND LIPOGENESIS IN RUMINANT ADIPOCYTES. Clemson OPEN. [Link]

-

Salzano, A., et al. (2022). Milk Fat Depression and Trans-11 to Trans-10 C18:1 Shift in Milk of Two Cattle Farming Systems. Animals, 12(2), 209. [Link]

-

O'Callaghan, Y. (2012). Chapter 1.1 Fatty Acid Synthesis. DORAS | DCU Research Repository. [Link]

-

Bionity. (n.d.). Vaccenic acid. Bionity.com. [Link]

-

Griinari, J. M., et al. (1998). Trans-Octadecenoic Acids and Milk Fat Depression in Lactating Dairy Cows. Semantic Scholar. [Link]

-

Volac Wilmar Feed Ingredients. (n.d.). Dietary fatty acids : Effects on milk fat and dairy products. Megalac. [Link]

-

Vlaeminck, B., et al. (2006). Factors affecting odd- and branched-chain fatty acids in milk: a review. Animal Feed Science and Technology, 131(3-4), 389-417. [Link]

-

Heo, S.-J., et al. (2018). Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells. Journal of Applied Phycology, 30(5), 3051-3058. [Link]

-

GERLI. (n.d.). Vaccenic acid. Cyberlipid. [Link]

-

Metabolon. (n.d.). Vaccenic acid. Metabolon. [Link]

-

Wikipedia. (n.d.). Vaccenic acid. Wikipedia. [Link]

-

Revol-Cavalier, J., et al. (2024). The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi. Chemical Reviews. [Link]

-

Field, C. J., et al. (2008). Human health benefits of vaccenic acid. Applied Physiology, Nutrition, and Metabolism, 33(4), 857-866. [Link]

-

Ulberth, F., & Henninger, M. (1994). Rapid analysis of the isomers of trans-octadecenoic acid in milk fat. Journal of Dairy Science, 77(7), 1835-1841. [Link]

-

Wolff, R. L., et al. (2001). Trans- and cis-octadecenoic acid isomers in the hump and milk lipids from Camelus dromedarius. Lipids, 36(10), 1151-1158. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Distribution of isomeric octadecenoic fatty acids in milk fat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Producing natural functional and low-carbon milk by regulating the diet of the cattle—The fatty acid associated rumen fermentation, biohydrogenation, and microorganism response [frontiersin.org]

- 4. Biohydrogenation | Megalac [megalac.com]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. journals.asm.org [journals.asm.org]

- 7. Unintended drop in milk fat - when biohydrogenation in the rumen becomes a problem [bewital-agri.de]

- 8. Trans- and cis-octadecenoic acid isomers in the hump and milk lipids from Camelus dromedarius - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. open.clemson.edu [open.clemson.edu]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Examination of the persistency of milk fatty acid composition responses to plant oils in cows given different basal diets, with particular emphasis on trans-C18:1 fatty acids and isomers of conjugated linoleic acid | Animal Science | Cambridge Core [cambridge.org]

- 14. researchgate.net [researchgate.net]

- 15. pure.sruc.ac.uk [pure.sruc.ac.uk]

- 16. megalac.com [megalac.com]

- 17. Detection for Non-Milk Fat in Dairy Product by Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. scielo.br [scielo.br]

- 19. agilent.com [agilent.com]

- 20. Analytical methods for determination of trans-C18 fatty acid isomers in milk fat. A review | Analusis [analusis.edpsciences.org]

- 21. researchgate.net [researchgate.net]

- 22. LIPID MAPS [lipidmaps.org]

- 23. Vaccenic acid | Cyberlipid [cyberlipid.gerli.com]

- 24. escholarship.org [escholarship.org]

- 25. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

Technical Guide: The Role of cis-8-Octadecenoic Acid in Facial Erythema and Sebum-Driven Inflammation

The following technical guide provides an in-depth analysis of cis-8-octadecenoic acid , a specific fatty acid isomer abundant in human sebum, and its newly elucidated role in the pathophysiology of facial erythema (redness).

Executive Summary

Facial erythema in "healthy" individuals (often sub-clinical rosacea or sensitive skin) has long been attributed to general sebum overproduction. However, recent lipidomic profiling has isolated cis-8-octadecenoic acid (C18:1n-10) —an isomer of oleic acid—as a critical driver of this inflammatory response.

Unlike the ubiquitous oleic acid (cis-9-octadecenoic acid), cis-8-octadecenoic acid is a hallmark of human sebaceous gland metabolism, derived from the elongation of sapienic acid. This guide details the biochemical origin of this isomer, its specific signaling pathway via the IL-36γ/IL-37 axis , and experimental protocols for quantifying its impact on skin barrier homeostasis.

Biochemistry: The Unique Origin of cis-8-Octadecenoic Acid

To understand the pathogenicity of cis-8-octadecenoic acid, one must distinguish its biosynthetic pathway from that of common membrane lipids. While most bodily tissues utilize Delta-9 desaturase (SCD) to produce oleic acid, the human sebaceous gland highly expresses Delta-6 desaturase (FADS2) .

The "Sebaceous" Pathway vs. The "Systemic" Pathway

In the sebaceous gland, the enzyme FADS2 acts on palmitic acid (C16:0) to form sapienic acid (C16:1∆6), the major component of human sebum. cis-8-octadecenoic acid is the direct elongation product of sapienic acid.

-

Systemic Route (Epidermal/Dermal Cells): Stearic Acid (C18:0)

Oleic Acid (C18:1∆9) -

Sebaceous Route (Sebocytes): Palmitic Acid (C16:[1]0)

Sapienic Acid (C16:1∆6)

This distinction is vital: cis-8-octadecenoic acid is not merely a lipid; it is a sebum-specific biomarker . Its presence in the stratum corneum indicates sebaceous secretion, not epidermal barrier breakdown.

Visualization of Lipid Metabolism

The following diagram illustrates the divergence between the inflammatory sebaceous pathway and the standard systemic pathway.

Figure 1: Divergent synthesis of C18:1 isomers. The FADS2-mediated pathway (yellow/red) is unique to sebocytes, generating cis-8-octadecenoic acid.

Mechanism of Action: The IL-36γ/IL-37 Axis

Recent research (Kato et al., 2024) has identified that cis-8-octadecenoic acid functions as a pro-inflammatory signal by disrupting the balance of Interleukin-36 cytokines.

The Cytokine Imbalance

The skin relies on a balance between pro-inflammatory IL-36γ and anti-inflammatory IL-37 .

-

Healthy State: High IL-37 / Low IL-36γ.

-

Erythematous State: cis-8-octadecenoic acid penetrates the stratum corneum and shifts this ratio towards IL-36γ dominance.

The NMDA Receptor Connection

Similar to oleic acid, cis-8-octadecenoic acid appears to trigger calcium influx via N-methyl-D-aspartate (NMDA)-type glutamate receptors on keratinocytes. This calcium influx activates downstream transcription factors (likely NF-κB or AP-1), leading to the transcriptional upregulation of IL-36γ.

Key Difference: While oleic acid is more potent at lower concentrations (50 µM), cis-8-octadecenoic acid is the most abundant C18:1 isomer in sebum. Therefore, its cumulative physiological concentration in the follicular infundibulum likely exerts a sustained inflammatory pressure that drives chronic redness.

Figure 2: Pathophysiological cascade. cis-8-octadecenoic acid shifts the cytokine profile of keratinocytes via NMDAR signaling, resulting in visible erythema.

Experimental Data Summary

The following data summarizes the comparative effects of C18:1 isomers on keratinocyte inflammation markers.

| Parameter | cis-9-Octadecenoic (Oleic) | cis-8-Octadecenoic (Sebum Isomer) |

| Source | Diet, Epidermal synthesis | Sebaceous Gland (Exclusive) |

| Abundance in Sebum | Moderate | High (Most abundant C18:1) |

| Potency (at 50 µM) | High induction of IL-36γ | Low/No significant induction |

| Potency (at >100 µM) | Cytotoxic potential | Significant induction of IL-36γ |

| Time to Peak Effect | Rapid (<8 hours) | Sustained (Peaking at 24 hours) |

| Correlation with Erythema | Moderate | Strong Positive Correlation |

Data synthesized from Kato et al. (2024) and comparative lipidomics studies.

Experimental Protocols

For researchers aiming to validate this mechanism or screen anti-inflammatory compounds, the following self-validating protocols are recommended.

Protocol A: Lipidomic Profiling of Sebum (Targeting cis-8)

Objective: Quantify the ratio of cis-8 to cis-9 in facial sebum.

-

Collection:

-

Degrease the forehead/cheek with 70% ethanol.

-

Apply Sebutape® adhesive patches for 30 minutes.

-

Store patches at -80°C immediately to prevent oxidation.

-

-

Extraction:

-

Extract lipids using the Bligh and Dyer method (Chloroform:Methanol:Water).

-

Derivatize fatty acids to Fatty Acid Methyl Esters (FAMEs) using boron trifluoride-methanol (14% BF3-MeOH) at 60°C for 10 mins.

-

-

Analysis (GC-MS):

-

Column: High-polarity capillary column (e.g., CP-Sil 88 or SP-2560) is mandatory to separate cis-8 and cis-9 isomers. Standard non-polar columns will co-elute these isomers.

-

Validation: Use authentic standards for Methyl cis-8-octadecenoate and Methyl oleate.

-

Calculation: Report cis-8 as a percentage of Total Fatty Acids (TFA).

-

Protocol B: Keratinocyte Inflammation Assay (IL-36γ/IL-37 Ratio)

Objective: Screen compounds for their ability to inhibit cis-8-induced inflammation.

-

Cell Culture:

-

Use Normal Human Epidermal Keratinocytes (NHEK) in serum-free keratinocyte growth medium (KGM).

-

Grow to 80% confluence.

-

-

Preparation of Fatty Acid BSA Conjugates:

-

cis-8-octadecenoic acid is lipophilic and cytotoxic in free form.

-

Dissolve FA in ethanol, then complex with fatty-acid-free BSA (molar ratio 4:1 FA:BSA) in PBS.

-

Control: Vehicle (Ethanol/BSA) without FA.

-

-

Treatment:

-

Treat cells with cis-8-BSA complex at 100 µM and 150 µM (physiologically relevant high doses).

-

Incubate for 24 hours (critical for cis-8 kinetics).

-

-

Quantification (qRT-PCR):

-

Extract RNA (RNeasy kit).

-

Target Primers: IL36G (IL-36γ) and IL37.

-

Reference Gene: RPL13A or GAPDH.

-

Calculation: Calculate

. The primary endpoint is the Ratio:

-

-

Validation Check:

-

Positive Control: Oleic Acid (50 µM) should show induction at 8 hours.

-

If cis-8 does not induce IL-36γ at 24h, verify the BSA conjugation efficiency (free FA may precipitate).

-

Therapeutic Implications

The identification of cis-8-octadecenoic acid as a specific driver of redness shifts the therapeutic focus from "oil control" to "lipid modulation."

-

Sebum Inhibition: Agents that reduce total sebocyte output (e.g., isotretinoin, topical anti-androgens) will directly reduce the load of cis-8.

-

NMDAR Antagonism: Topical ingredients that block the NMDA receptor on keratinocytes could prevent the cytokine cascade without altering sebum composition. Magnesium and Zinc ions are known weak NMDAR antagonists.

-

Antioxidants: Prevention of lipid peroxidation. While cis-8 is a mono-unsaturate and less prone to peroxidation than squalene, oxidized byproducts of sebum often act synergistically.

References

-

Kato, A., Shimizu, E., Tsujimura, H., Kawamoto, A., Watarai, E., Igarashi, T., & Yoshida, H. (2025).[2] A Possible Role of cis-8-Octadecenoic Acid of the Sebum in Facial Skin Redness. Journal of Cosmetic Dermatology, 24(1), e16570.[2]

-

Katsuta, Y., Iida, T., Inomata, S., & Denda, M. (2005). Unsaturated fatty acids induce calcium influx into keratinocytes and cause abnormal differentiation of epidermis. Journal of Investigative Dermatology, 124(5), 1008-1013.

-

Camera, E., et al. (2010). Comprehensive analysis of the major lipid classes in sebum by rapid resolution high-performance liquid chromatography and electrospray ionization mass spectrometry. Journal of Lipid Research, 51(11), 3377-3388.

-

Smith, K. R., & Thiboutot, D. M. (2008). Sebaceous gland lipids: friend or foe? Journal of Lipid Research, 49(2), 271-281.

Sources

Navigating the Complex Landscape of Octadecenoic Acid Isomers in Partially Hydrogenated Vegetable Oils: A Technical Guide

Abstract

Partially hydrogenated vegetable oils (PHVOs) have long been a staple in the food industry for their functional properties, including extended shelf-life and desirable textures.[1] However, the process of partial hydrogenation introduces a complex array of geometric (cis/trans) and positional isomers of fatty acids, primarily octadecenoic acid (C18:1). The consumption of certain of these isomers, particularly industrial trans fatty acids (iTFAs), has been linked to adverse health effects, prompting a global regulatory shift away from PHVOs.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the formation of octadecenoic acid isomers in PHVOs, detailed protocols for their analytical determination, and a summary of their health implications. We will explore the nuances of advanced analytical techniques, including high-resolution gas chromatography (GC), silver-ion high-performance liquid chromatography (Ag-HPLC), and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR), offering field-proven insights into experimental design and data interpretation.

The Genesis of Isomeric Complexity: The Chemistry of Partial Hydrogenation

Partial hydrogenation is a chemical process that converts liquid vegetable oils into semi-solid fats by reacting them with hydrogen gas in the presence of a metal catalyst, typically nickel, at high temperatures and pressures.[1] The primary goal is to reduce the number of double bonds in polyunsaturated fatty acids (like linoleic acid, C18:2) and monounsaturated fatty acids (like oleic acid, C18:1) to create a more saturated and stable fat.

However, the reaction is not a simple saturation process. Under catalytic conditions, the reaction is reversible, allowing for the dissociation of hydrogen from the fatty acid chain. This reversibility is the root cause of isomerization. Two main types of isomerization occur:

-

Geometric Isomerization: The natural configuration of double bonds in vegetable oils is the cis form. During partial hydrogenation, the energetic conditions and interaction with the catalyst surface can cause a rotation around the double bond before it is either saturated or desorbed from the catalyst. This results in the formation of the more thermodynamically stable trans isomer. The most well-known example is the conversion of cis-9-octadecenoic acid (oleic acid) to trans-9-octadecenoic acid (elaidic acid).[4]

-

Positional Isomerization: The double bond can also migrate along the carbon chain.[5] For example, the double bond in oleic acid, naturally at the Δ9 position (the 9th carbon from the carboxyl end), can shift to positions Δ8, Δ10, Δ11, and others. This creates a wide array of positional isomers, each with potentially different physical properties and metabolic fates.[6]

The extent and type of isomerization can be controlled by modifying hydrogenation conditions such as temperature, pressure, catalyst type, and agitation speed.[5][7]

Caption: The process of partial hydrogenation and isomer formation.

Isomer Profiles in Partially Hydrogenated Vegetable Oils

The partial hydrogenation of common vegetable oils like soybean, canola, and cottonseed oil results in a complex mixture of C18:1 isomers. The distribution of these isomers is highly variable and depends on the starting oil and the specific hydrogenation process conditions.

| Isomer Type | Common Examples in PHVOs | Typical Range (% of total FAMEs) | Notes |

| cis-Octadecenoic Acid | cis-9 (Oleic), cis-10, cis-11, cis-12, etc. | 20 - 50% | A significant portion of the original oleic acid remains, alongside newly formed positional isomers. |

| trans-Octadecenoic Acid | trans-9 (Elaidic), trans-10, trans-11, trans-12, etc. | 10 - 40% | The distribution often shows a bell-shaped curve centered around the original Δ9 position, with significant amounts of isomers from Δ6 to Δ14. |

| trans-Octadecadienoic Acid | cis-9, trans-13; trans,trans isomers | < 5% | Formed from the partial hydrogenation of linoleic acid (C18:2).[8] |

Note: FAMEs stands for Fatty Acid Methyl Esters. The ranges are approximate and can vary widely.

In contrast, fats from ruminant animals (like butter) contain naturally occurring trans fats, with vaccenic acid (trans-11-octadecenoic acid) being the most predominant isomer.[9] Industrially produced trans fats are characterized by a broader profile of isomers, with elaidic acid (trans-9) and trans-10 often being major components.[9]

Analytical Methodologies for Isomer Characterization

The accurate separation and quantification of octadecenoic acid isomers are challenging due to their similar chemical and physical properties. A multi-faceted analytical approach is often required.

Gas Chromatography (GC)

Capillary Gas Chromatography (GC) is the most widely used technique for fatty acid analysis.[10][11] To improve volatility, fatty acids are first derivatized to their fatty acid methyl esters (FAMEs). The separation of positional and geometric isomers requires long, highly polar capillary columns.

Key Column Chemistry: Highly polar stationary phases, such as those containing high percentages of cyanopropyl polysiloxane (e.g., SP-2560, CP-Sil 88), are essential for resolving these isomers.[11][12] The separation is based on the interaction of the FAMEs with the stationary phase. Generally, trans isomers elute before their corresponding cis isomers.

Step-by-Step Protocol: GC-FID Analysis of FAMEs

-

Lipid Extraction: Extract total lipids from the sample using a standard method like Folch or Bligh-Dyer. For many food samples, acid hydrolysis is performed first to break down complex lipids.[13]

-

Internal Standard Addition: Before extraction or methylation, add a known amount of an internal standard (e.g., heptadecanoic acid, C17:0, or heneicosanoic acid, C21:0) for accurate quantification.[13][14]

-

Saponification & Methylation (Derivatization): a. Saponify the extracted lipids using a base (e.g., KOH in methanol) to release free fatty acids.[12] b. Methylate the free fatty acids to FAMEs using a reagent like boron trifluoride in methanol (BF₃-methanol).[12][15] c. Add hexane to extract the FAMEs, followed by water to wash away the catalyst. d. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for injection.

-

GC Analysis: a. Instrument: Gas chromatograph with a flame ionization detector (FID). b. Column: Highly polar capillary column (e.g., SP-2560, 100 m x 0.25 mm ID, 0.20 µm film thickness).[16] c. Carrier Gas: Helium or Hydrogen. d. Injection: 1 µL of the FAMEs solution (approx. 20 mg/mL in hexane).[13] e. Temperature Program: A typical program starts at a lower temperature, holds for a period to separate early-eluting FAMEs, and then ramps up to a higher temperature to elute longer-chain fatty acids. An isothermal temperature of around 175-180°C is often used for C18 isomer separation.[10] f. Detection: FID.

-

Peak Identification & Quantification: a. Identify peaks by comparing their retention times to those of authenticated primary reference standards (e.g., individual cis/trans C18:1 isomer standards). b. Quantify each isomer by relating its peak area to the peak area of the internal standard.

Caption: Workflow for GC-FID analysis of fatty acid isomers.

Silver-Ion High-Performance Liquid Chromatography (Ag-HPLC)

Ag-HPLC is a powerful technique for separating fatty acids based on the number, configuration, and position of their double bonds.[17][18] The separation mechanism relies on the reversible formation of charge-transfer complexes between silver ions (Ag⁺) on the stationary phase and the π-electrons of the double bonds in the fatty acid chains.[19]

Principle of Separation:

-

Degree of Unsaturation: The more double bonds a fatty acid has, the more strongly it is retained.

-

Geometric Configuration: cis double bonds form stronger complexes with silver ions than trans double bonds, leading to longer retention times for cis isomers.[17]

-

Positional Isomerism: The position of the double bond also influences retention, though to a lesser extent.

Ag-HPLC is often used as a preparative technique to fractionate complex FAME mixtures into groups (e.g., saturates, trans-monoenes, cis-monoenes, dienes) before quantification by GC.[18][20][21]

Step-by-Step Protocol: Ag-HPLC Fractionation of FAMEs

-

Sample Preparation: Prepare FAMEs from the lipid extract as described in the GC protocol (Section 3.1).

-

HPLC Analysis: a. Instrument: HPLC system with a UV or evaporative light scattering detector (ELSD). b. Column: A commercially available silver-ion column (e.g., ChromSpher 5 Lipids).[17] c. Mobile Phase: Typically a non-polar solvent system, such as hexane with a small percentage of a more polar modifier like acetonitrile. Isocratic elution is common.[17] d. Flow Rate: A typical flow rate is 1.0 - 1.5 mL/min. e. Temperature: Column temperature is a critical parameter and can be controlled to optimize separation.[17]

-

Fraction Collection: a. Monitor the elution profile using the detector. b. Collect fractions corresponding to the different classes of fatty acids (e.g., the trans-monoene fraction and the cis-monoene fraction) as they elute from the column.

-

Analysis of Fractions: a. Evaporate the solvent from each collected fraction. b. Re-dissolve the isolated FAMEs in hexane and analyze each fraction separately by GC-FID as described in Section 3.1. This provides a much cleaner chromatogram for accurate quantification of isomers within each class.[20]

Caption: Workflow for Ag-HPLC fractionation followed by GC analysis.

Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR)

ATR-FTIR is a rapid and non-destructive method primarily used for the quantification of total isolated trans fat content.[22][23] It is less informative than GC for individual isomer analysis but serves as an excellent screening tool.

Principle of Measurement: The method relies on the characteristic absorption band of the C-H out-of-plane bending vibration of isolated trans double bonds, which occurs at approximately 966 cm⁻¹.[23][24] The area or height of this peak is proportional to the concentration of trans fats in the sample.

Step-by-Step Protocol: ATR-FTIR for Total trans Fat

-

Instrument & Calibration: a. Use an FT-IR spectrometer equipped with a heated ATR accessory. b. Generate a calibration curve using standards of known trans fat concentration (e.g., prepared from trielaidin).[22]

-

Sample Preparation: a. Melt the fat or oil sample to ensure it is homogeneous. b. No derivatization is required.[22]

-

Measurement: a. Apply a small amount (a few microliters) of the melted sample directly onto the ATR crystal.[22] b. Record the infrared spectrum. c. Clean the crystal thoroughly between samples.

-

Quantification: a. Measure the peak area or height at ~966 cm⁻¹. b. Calculate the total trans fat content by comparing the sample's peak size to the calibration curve.

Health Implications and Regulatory Landscape

The primary health concern associated with PHVOs is the presence of iTFAs. Extensive research has shown that consumption of iTFAs adversely affects blood lipid profiles by increasing low-density lipoprotein (LDL, or "bad") cholesterol and decreasing high-density lipoprotein (HDL, or "good") cholesterol. This contributes to an increased risk of coronary heart disease.[22] While different positional and geometric isomers may have varying metabolic effects, the overall consensus is that iTFAs are detrimental to cardiovascular health.[25][26]

In response to this evidence, regulatory agencies worldwide have taken action.

-

U.S. Food and Drug Administration (FDA): In 2015, the FDA determined that PHVOs are no longer "Generally Recognized as Safe" (GRAS) for use in human food.[3] The final compliance date for manufacturers to remove PHOs from their products was January 1, 2021.[27][28][29][30]

-

World Health Organization (WHO): The WHO has called for the global elimination of industrially-produced trans fats from the food supply.[31] It recommends that total trans fat intake be limited to less than 1% of total energy intake, which is less than 2.2 grams per day for a 2000-calorie diet.[2][32]

Conclusion and Future Perspectives

The analysis of octadecenoic acid isomers in partially hydrogenated vegetable oils is a complex but critical task for ensuring food safety, compliance with regulations, and understanding metabolic health. High-resolution capillary GC remains the gold standard for detailed isomer profiling, while Ag-HPLC provides an invaluable tool for fractionation and simplification of complex mixtures. ATR-FTIR offers a rapid method for screening total trans fat content.

As the food industry has largely shifted away from PHVOs due to regulatory pressures, the focus of research is moving towards understanding the health effects of residual trans fats from other sources and the metabolic fate of specific minor positional and geometric isomers. Continued advancements in chromatographic and mass spectrometric techniques will be essential for researchers and scientists to meet these evolving analytical challenges and to further elucidate the intricate relationship between fatty acid structure and human health.

References

- Catalytic hydrogenation (of fats) - candcs. (n.d.).

- Partially-Hydrogenated Oils. (n.d.). County of Los Angeles Public Health.

-

Adlof, R. O. (2004). Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times. Journal of Chromatography A, 1045(1-2), 163–168. Retrieved from [Link]

-

World Health Organization. (2024, January 24). Trans fat. Retrieved from [Link]

- Rapid Analysis of Trans Fat Content Using a Fourier Transform Infrared Spectrometer. (n.d.). ThermoFisher.

- PROTOCOL FOR MEASURING TRANS FATTY ACIDS IN FOODS. (n.d.). World Health Organization (WHO).

- Quantitative Analysis of Trans-Fats in Food Products using an FT/IR-ATR Method Application Note. (n.d.). JASCO.

-

Wolff, R. L., & Bayard, C. C. (2002). Utilisation of reversed-phase high-performance liquid chromatography as an alternative to silver-ion chromatography for the separation of cis- and trans-C18:1 fatty acid isomers. Journal of Chromatography A, 954(1-2), 285–289. Retrieved from [Link]

-

FDA Completes Final Administrative Actions on Partially Hydrogenated Oils in Foods. (2023, December 13). U.S. Food and Drug Administration. Retrieved from [Link]

-

Saturated Fatty Acid and Trans-Fatty Acid Intake for Adults and Children: WHO Guideline. (2023). World Health Organization. Retrieved from [Link]

-

Nair, P. S. (2023, August 16). FDA Revokes Uses of Partially Hydrogenated Oils in Food. Ervin Cohen & Jessup LLP. Retrieved from [Link]

-

Astrup, A., et al. (2019). WHO draft guidelines on dietary saturated and trans fatty acids: time for a new approach? BMJ, 366, l4137. Retrieved from [Link]

-

Trans Fats Elimination. (2022, September 2). NCD Alliance. Retrieved from [Link]

-

Mossoba, M. M., et al. (2012). Application of Infrared Spectroscopy to the Rapid Determination of Total Saturated, trans, Monounsaturated, and Polyunsaturated Fatty Acids. AOCS. Retrieved from [Link]

-

Choi, Y. J., et al. (2015). Effects of dietary trans-9 octadecenoic acid, trans-11 vaccenic acid and cis-9, trans-11 conjugated linoleic acid in mice. Experimental and Therapeutic Medicine, 10(3), 1077–1083. Retrieved from [Link]

-

Final Determination Regarding Partially Hydrogenated Oils (Removing Trans Fat). (2024, October 1). U.S. Food and Drug Administration. Retrieved from [Link]

-

Silver ion HPLC for the analysis of positionally isomeric fatty acids. (n.d.). ResearchGate. Retrieved from [Link]

-

Mossoba, M. M., et al. (2012). Quantification of trans fatty acids in food products by GC, ATR-FTIR and FT-NIR methods. Lipid Technology, 24(11), 247-250. Retrieved from [Link]

-

Revocation of Uses of Partially Hydrogenated Oils in Foods. (2023, August 9). Federal Register. Retrieved from [Link]

-

Trans Fatty Acid Analysis by FTIR and GC/FID, and Simple Pretreatment of Food Samples. (n.d.). Shimadzu. Retrieved from [Link]

-

Christie, W. W. (2019, July 23). Silver Ion Chromatography and Lipids, Part 3. AOCS. Retrieved from [Link]

-

Christie, W. W. (2019, July 23). Introduction to Silver Ion Chromatography. AOCS. Retrieved from [Link]

-

ELIMINATE INDUSTRIALLY-PRODUCED TRANS-FATTY ACIDS. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

Johnston, A. E. (1963). The isomerization of fats during hydrogenation and the metabolism of the component fatty acids. British Journal of Nutrition, 17(2), 247-250. Retrieved from [Link]

-

Automated Determination of Total Fat, Saturated Fat, Monounsaturated Fat and Trans Fat Content in Food Samples. (n.d.). Gerstel. Retrieved from [Link]

-

Ohlrogge, J. B., Gulley, R. M., & Emken, E. A. (1982). Occurrence of octadecenoic fatty acid isomers from hydrogenated fats in human tissue lipid classes. Lipids, 17(8), 551–557. Retrieved from [Link]

-

The Essential Guide to Fatty Acid Analysis. (2024, January 19). Eurofins USA. Retrieved from [Link]

-

Fatty Acid Analysis by HPLC. (n.d.). Nacalai Tesque. Retrieved from [Link]

-

Ratnayake, W. M. (2004). Overview of methods for the determination of trans fatty acids by gas chromatography, silver-ion thin-layer chromatography, silver-ion liquid chromatography, and gas chromatography/mass spectrometry. Journal of AOAC International, 87(2), 523–539. Retrieved from [Link]

-

Fats and oils in human nutrition. (1994). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-